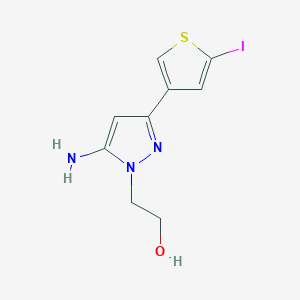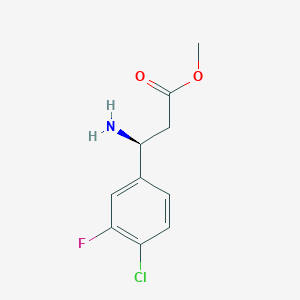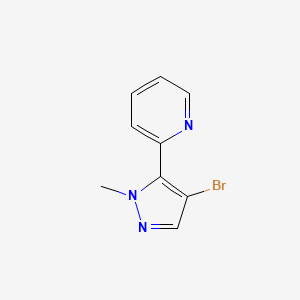
2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring The presence of a bromine atom and a methyl group on the pyrazole ring makes this compound particularly interesting for various chemical applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with a pyridine derivative. One common method is the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol, which provides regioisomeric pyrazoles . The reaction conditions often require a solvent such as ethanol and may involve heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole and pyridine rings.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds, including inhibitors and other biologically active molecules.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex heterocyclic systems.
Material Science: It can be incorporated into polymers and other materials to impart specific properties.
作用機序
The mechanism of action of 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the nitrogen atoms in the pyrazole and pyridine rings can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s bioactivity.
類似化合物との比較
Similar Compounds
Uniqueness
2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine is unique due to the specific substitution pattern on the pyrazole ring, which can influence its reactivity and interactions with other molecules. The presence of both a bromine atom and a methyl group provides distinct chemical properties that can be leveraged in various synthetic and research applications.
特性
分子式 |
C9H8BrN3 |
|---|---|
分子量 |
238.08 g/mol |
IUPAC名 |
2-(4-bromo-2-methylpyrazol-3-yl)pyridine |
InChI |
InChI=1S/C9H8BrN3/c1-13-9(7(10)6-12-13)8-4-2-3-5-11-8/h2-6H,1H3 |
InChIキー |
DXWRELSLSCFARC-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C=N1)Br)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


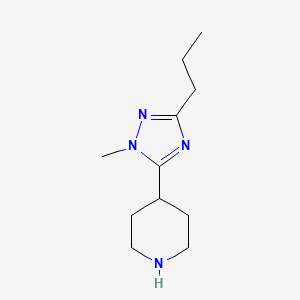

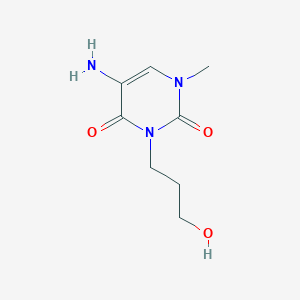

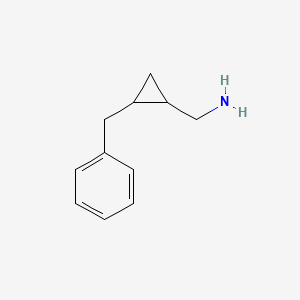
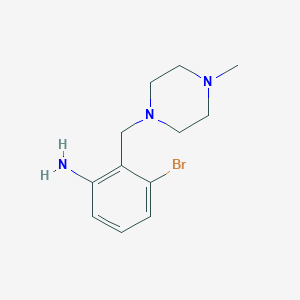



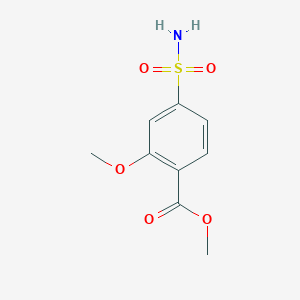
![Tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate](/img/structure/B13632985.png)
